molecular formula C20H17BrO6 B2759813 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 385395-01-7

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

Cat. No.: B2759813
CAS No.: 385395-01-7
M. Wt: 433.254
InChI Key: YQLWMPUYEXICHV-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” is a complex organic molecule. It contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring . It also has a bromo group, an ethoxycarbonyl group, a methyl group, and a methoxybenzoate group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran core, with various substituents attached at specific positions. The bromo, ethoxycarbonyl, methyl, and methoxybenzoate groups would all contribute to the overall molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group could potentially undergo nucleophilic substitution reactions, while the ethoxycarbonyl group could participate in ester hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ethoxycarbonyl and methoxybenzoate groups could impact its solubility in various solvents .

Scientific Research Applications

Scientific Research Applications of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

Anticancer and Antiangiogenic Properties Research on benzofuran derivatives, including structures similar to this compound, has shown significant potential in anticancer and antiangiogenic applications. A study highlighted the synthesis of novel benzofuran derivatives targeting the colchicine site on tubulin, demonstrating potent in vitro and in vivo anticancer and vascular disrupting activities. These compounds, specifically designed to inhibit tubulin polymerization and induce apoptosis, showed promising results in murine models for cancer treatment, suggesting the therapeutic potential of benzofuran derivatives in oncology (Romagnoli et al., 2015).

Synthesis and Chemical Reactivity Another aspect of scientific research focuses on the synthetic methodologies and reactivity of benzofuran derivatives. A study detailed a convenient approach for synthesizing 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction, highlighting the versatility of benzofuran frameworks in organic synthesis. The research pointed to the potential utility of such compounds in further chemical transformations, including palladium-catalyzed cross-coupling reactions, which are crucial for developing pharmaceuticals and other functional materials (Shinohara et al., 2014).

Bioactive Compound Development The synthesis and evaluation of bioactive compounds derived from benzofuran structures have been a significant area of interest. Research has explored the creation of compounds from benzofuran derivatives for potential pharmaceutical applications, such as antimicrobial agents. These studies underline the chemical diversity and biological relevance of benzofuran derivatives, emphasizing their role in the development of new therapeutic agents with varied biological activities (Gadaginamath & Patil, 2002).

Antioxidant Activity Research into the antioxidant properties of marine-derived bromophenols, which share structural similarities with this compound, has demonstrated significant free radical scavenging activities. These findings suggest the potential of such compounds in preventing oxidative stress-related diseases and the oxidative deterioration of food, pointing towards their applicability in food science and medicinal chemistry (Li et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties in more detail .

Properties

IUPAC Name

ethyl 6-bromo-5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-6-5-7-13(8-12)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWMPUYEXICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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